molecular formula C18H21ClFN5O B5571612 6-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine

6-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine

Cat. No. B5571612
M. Wt: 377.8 g/mol
InChI Key: NJDZLVHMARTKEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 6-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine involves complex chemical reactions. For instance, the synthesis of similar piperazinyl butyl thiazolidinones and their evaluation in various biological models suggest a multi-step synthesis involving reductive amination, amide hydrolysis, and N-alkylation steps (Hrib et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds often features a piperazine ring and a pyrimidinamine moiety, as seen in the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate. Such compounds typically exhibit a planar benzimidazole ring, with the piperazine ring adopting a chair conformation, indicating a complex three-dimensional structure that could influence the compound's chemical properties and biological activity (Özbey et al., 1998).

Chemical Reactions and Properties

Compounds with similar structures undergo various chemical reactions, including electrophilic fluorination and palladium-catalyzed reactions. These reactions are crucial for introducing functional groups that modulate the compound's activity and specificity toward biological targets, as observed in the synthesis of fluorophenyl piperazine derivatives aimed at imaging dopamine D4 receptors (Eskola et al., 2002).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are pivotal for their application in various fields. The crystal and molecular structure analysis of related compounds reveals intermolecular interactions, such as hydrogen bonding and aromatic π–π stacking, which are essential for understanding the compound's stability and reactivity (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and stability under different conditions, are crucial for the compound's applications. The synthesis and evaluation of N-aryl derivatives of similar compounds for antimicrobial activity demonstrate the importance of substituents in determining the compound's chemical behavior and biological efficacy (Babu et al., 2015).

Scientific Research Applications

Antipsychotic Potential

A study by Raviña et al. (2000) explored conformationally restricted butyrophenones with affinity for dopamine and serotonin receptors, evaluating their potential as antipsychotic agents. These compounds included variations with 4-(p-fluorobenzoyl)piperidine and 4-(6-fluorobenzisoxazolyl)piperidine moieties, showing selectivity for 5-HT(2A) receptors and suggesting effectiveness as antipsychotic drugs (Raviña et al., 2000).

Anti-Cancer Activity

Hammam et al. (2005) reported the synthesis of novel fluoro-substituted benzo[b]pyran with anti-lung cancer activity. The study involved the creation of derivatives including pyrazole and pyrimidine thione, showing anticancer activity against human cancer cell lines at low concentrations (Hammam et al., 2005).

Dopamine Reuptake Inhibitor

Haka and Kilbourn (1990) focused on the synthesis of GBR 12909, a specific inhibitor of dopamine reuptake. This compound, containing a fluoro-derivative, was prepared for high-affinity inhibition and evaluated for its potential applications (Haka & Kilbourn, 1990).

Antihistaminic Activity

Gadhave et al. (2012) synthesized N1-Alkyl–2(N4- Alkyl/Aryl piperazinyl methyl) Benzimidazole derivatives and evaluated them for their antihistaminic potential. These compounds, including fluoro derivatives, were tested for their effectiveness in allergic diseases due to their low toxicities (Gadhave et al., 2012).

Antibacterial Agents

Cecchetti et al. (1987) synthesized a series of pyridobenzothiazine acid derivatives with fluoro substituents, demonstrating potent antibacterial activities against both Gram-positive and Gram-negative pathogens. The study highlighted the structure-activity relationships and pharmacokinetic characteristics of these compounds (Cecchetti et al., 1987).

Molecular Structures and Interactions

Mahesha et al. (2019) conducted a study on the molecular structures and intermolecular interactions of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines. This included an analysis of the conformations and hydrogen bonds in the structures containing fluoro substituents (Mahesha et al., 2019).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Compounds containing a pyrimidine ring are often involved in biological reactions, as pyrimidine is a component of several important biomolecules, including the nucleic acids DNA and RNA .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Given its complex structure and the presence of a pyrimidine ring, it could potentially be explored for use in pharmaceuticals or other areas of medicinal chemistry .

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFN5O/c1-12-21-15(23(2)3)11-16(22-12)24-7-9-25(10-8-24)18(26)17-13(19)5-4-6-14(17)20/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDZLVHMARTKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-fluorophenyl)(4-(6-(dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

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